molecular formula C12H14O7 B13746860 Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate CAS No. 23127-85-7

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

Cat. No.: B13746860
CAS No.: 23127-85-7
M. Wt: 270.23 g/mol
InChI Key: ZWNGEJXPRFXVOE-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a complex organic compound that belongs to the class of furoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with a suitable aldehyde or ketone, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, possibly involving the hydroxyl group.

    Reduction: Reduction of the keto groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the furan ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly for its potential biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furoic acid derivatives or related heterocyclic compounds. Examples could be:

  • Ethyl 2-furoate
  • 3-Acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-furoic acid

Uniqueness

What sets Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate apart is its unique combination of functional groups and the specific arrangement of atoms, which can impart distinct chemical and biological properties.

Properties

CAS No.

23127-85-7

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate

InChI

InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3

InChI Key

ZWNGEJXPRFXVOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Origin of Product

United States

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